molecular formula C14H22N2O6 B2847515 5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid CAS No. 1024712-81-9

5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid

Cat. No.: B2847515
CAS No.: 1024712-81-9
M. Wt: 314.338
InChI Key: LEJQKBWHZBPLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid” is a chemical compound with the molecular formula C14H22N2O6 . It has a molecular weight of 314.34 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O6/c1-2-8-22-13(20)9-10-14(21)15-6-7-16(10)11(17)4-3-5-12(18)19/h10H,2-9H2,1H3,(H,15,21)(H,18,19) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antibacterial Agents : The synthesis of various quinolone antibacterial agents, including those with piperazine substitutions, demonstrates the use of similar structures in creating potent antibacterial compounds. Such compounds show improved potency and lack adverse drug interactions, making them promising therapeutic agents (Miyamoto et al., 1990).

  • Coordination Polymer Compounds : Research on coordination polymers incorporating drug ligands like Enoxacin (a quinolone antibiotic) indicates the potential for developing materials with specific photoluminescence properties. These properties are significant in material science for applications like sensing and imaging (Yu et al., 2006).

  • Cholecystokinin Antagonists : Compounds derived from 5-oxo-pentanoic acid, such as lorglumide, are used to study the functions of cholecystokinin (CCK), a digestive hormone. These compounds have potential diagnostic or therapeutic uses in conditions involving CCK (Makovec et al., 1987).

  • Antioxidant and Cytotoxic Agents : Research on compounds like 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has shown potential antioxidant and cytotoxic properties, indicating possible applications in cancer therapy (Mistry et al., 2016).

Spectroscopic and Structural Studies

  • Spectroscopic Properties in Aqueous-Organic Solvents : The spectroscopic properties of various quinolone antibiotics, including those with piperazinyl groups, are studied in aqueous-organic solvent mixtures. This research is crucial for understanding how these compounds behave in environments similar to biological systems (Park et al., 2004).

  • Eosinophil Chemoattractant and Receptor Activation : Studies on compounds like 5-oxo-ETE reveal their role as potent eosinophil chemoattractants, which are important in conditions like asthma. This research contributes to our understanding of inflammatory responses and potential treatments (Powell & Rokach, 2013).

Properties

IUPAC Name

5-oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)piperazin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-2-8-22-13(20)9-10-14(21)15-6-7-16(10)11(17)4-3-5-12(18)19/h10H,2-9H2,1H3,(H,15,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJQKBWHZBPLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.